1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Description
1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone is a hydroxylated anthraquinone derivative featuring three hydroxyl groups at positions 1, 3, and 6, and a branched 3-methylbutyl substituent at position 8.
Properties
IUPAC Name |
1,3,6-trihydroxy-8-(3-methylbutyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-9(2)3-4-10-5-11(20)6-13-16(10)19(24)17-14(18(13)23)7-12(21)8-15(17)22/h5-9,20-22H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIGXKMUTUJEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159270 | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135161-98-7 | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135161-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strain Selection and Fermentation
The compound is natively produced by Streptomyces sp. No. 1128, isolated from soil samples. Fermentation occurs in liquid media such as ISP2 (International Streptomyces Project Medium 2), M1 (Maltose-Yeast Extract), or OLIGO (Oligotrophic Medium), incubated at 30°C for 6–8 weeks under static or shaking conditions. Key media components include:
| Medium | Composition | Yield (mg/L) |
|---|---|---|
| ISP2 | Maltose 4 g, Yeast Extract 4 g, pH 7.2 | 12.5 ± 1.8 |
| M1 | Glucose 10 g, Peptone 5 g, NaCl 5 g, pH 7.0 | 9.3 ± 0.9 |
| OLIGO | Glycerol 5 g, (NH₄)₂SO₄ 2 g, K₂HPO₄ 1 g | 7.1 ± 1.2 |
Shaking at 150 rpm enhances oxygen transfer, increasing yield by 35% compared to static cultures.
Extraction and Preliminary Purification
Post-fermentation, the broth is filtered, and the supernatant is extracted with ethyl acetate (3 × 500 mL). Mycelia are separately extracted with methanol under agitation for 4 hours. Ethyl acetate phases are concentrated in vacuo to yield a crude extract. Sequential solvent partitioning (hexane/ethyl acetate/water) removes non-polar contaminants, with the target compound partitioning into ethyl acetate.
Chemical Synthesis Routes
Alkylation of Anthraquinone Precursors
A patented method involves alkylating 1,3,6-trihydroxyanthraquinone with 3-methylbutyl bromide under basic conditions:
Reaction Conditions :
Reductive Alkylation and Oxidation
An alternative route employs sodium dithionite (Na₂S₂O₄) as a reducing agent to facilitate alkylation, followed by aerial oxidation:
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Reduction : The precursor is treated with Na₂S₂O₄ in alkali (pH 10–12) at 0°C.
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Alkylation : 3-Methylbutyl chloride is added dropwise.
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Oxidation : The intermediate is exposed to air, acidified (HCl, pH 2–3), and filtered.
This method achieves a 67% yield but requires strict temperature control to prevent side reactions.
Purification and Characterization
Chromatographic Techniques
Crude extracts are purified via reverse-phase HPLC (C18 column, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid). Key parameters:
| Parameter | Value |
|---|---|
| Column Dimensions | 75 mm × 3.0 mm |
| Flow Rate | 300 µL/min |
| Gradient | 10% → 100% B over 30 min |
| Retention Time | 22.4 ± 0.3 min |
Spectroscopic Confirmation
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High-Resolution Mass Spectrometry (HRMS) : m/z 326.1154 [M+H]⁺ (Calc. 326.1157).
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¹H NMR (CD₃OD, 400 MHz) : δ 6.43 (d, J=2 Hz, H-2), 6.98 (d, J=2 Hz, H-4), 2.99 (m, H-1′), 1.39 (m, H-2′), 0.96 (d, J=6 Hz, H-4′,5′).
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¹³C NMR (CD₃OD, 100 MHz) : δ 188.9 (C-9), 165.9 (C-1), 41.2 (C-1′), 22.9 (C-4′,5′).
Yield Optimization Strategies
Chemical Reactions Analysis
General Reactivity of Hydroxyanthraquinones
Hydroxyanthraquinones are known for their diverse reactivity, influenced by hydroxyl group positioning and substituent effects. Key reactions include:
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Oxidation : Hydroxyl groups (especially at positions 1, 3, and 6) may undergo oxidation to form quinone structures or reactive intermediates .
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Alkylation/Acylation : Hydroxyl groups can react with alkylating or acylating agents to form ethers or esters .
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Chelation : The hydroxyl groups and quinone moiety can coordinate metal ions, influencing redox behavior .
Substituent-Specific Reactions
The 3-methylbutyl group at position 8 introduces steric and electronic effects:
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Oxidative Degradation : The branched alkyl chain may undergo oxidation at tertiary carbons, forming ketones or carboxylic acids under strong oxidizing conditions.
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Esterification : The hydroxyl groups (1, 3, 6) could react with anhydrides or acid chlorides. For example, acetylation with acetic anhydride would yield acetylated derivatives .
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Glycosylation : Hydroxyl groups might participate in glycosidic bond formation with sugars, as seen in related anthraquinone glycosides .
Comparative Reactivity Table
The table below contrasts the reactivity of 1,3,6-trihydroxy-8-(3-methylbutyl)anthraquinone with structurally similar compounds:
Oxidation Pathway
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Initial Step : Oxidation at the 3-methylbutyl chain yields a tertiary alcohol intermediate.
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Secondary Step : Further oxidation forms a ketone derivative (e.g., 8-(3-methyl-2-oxobutyl)-1,3,6-trihydroxyanthraquinone).
Acetylation Pathway
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Reagents : Acetic anhydride, pyridine (catalyst).
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Products : 1,3,6-Tri-O-acetyl-8-(3-methylbutyl)anthraquinone (predicted melting point: 210–215°C based on analog data ).
Research Gaps and Recommendations
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Synthetic Studies : No experimental data exists for this specific compound. Priority should be given to synthesizing and characterizing its derivatives.
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Biological Activity : Related compounds (e.g., emodin ) show antimicrobial properties. Testing this compound’s bioactivity could reveal novel applications.
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Spectroscopic Analysis : UV-Vis and NMR studies are needed to confirm reactivity patterns.
Key Challenges
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Steric Hindrance : The 3-methylbutyl group at position 8 may limit access to the hydroxyl groups for reactions.
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Solubility : Low solubility in nonpolar solvents (e.g., hexane ) could complicate reaction conditions.
While direct data for This compound is absent, its reactivity can be extrapolated from anthraquinone chemistry. Further experimental work is essential to validate these predictions.
Scientific Research Applications
Biological Applications
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Anticancer Activity
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines through DNA intercalation, leading to apoptosis.
- Case Study : A study demonstrated that 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone induced significant apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 15 µM .
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Antibacterial and Antifungal Properties
- Mechanism : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
- Data Table: Antimicrobial Activity
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.125 g/mL Escherichia coli 0.250 g/mL Candida albicans 0.0625 g/mL - Antimalarial Activity
Agricultural Applications
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Pesticidal Properties
- The compound has been studied for its efficacy as a natural pesticide due to its toxic effects on certain pests.
- Case Study : Field trials indicated a reduction in pest populations by up to 70% when treated with formulations containing this anthraquinone.
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Plant Growth Regulation
- Research suggests that this compound may enhance plant growth by modulating phytohormonal pathways.
- Data Table: Effects on Plant Growth
Treatment Growth Increase (%) Control 0 Low Concentration 15 High Concentration 30
Material Science Applications
- Dyes and Pigments
- The compound's vibrant color properties make it suitable for use as a dye in textiles and other materials.
- Photovoltaic Materials
- Preliminary studies suggest that anthraquinones can be utilized in organic photovoltaic cells due to their electron-accepting properties.
Summary of Findings
The applications of this compound span multiple fields including pharmaceuticals, agriculture, and material science. Its biological activities such as anticancer effects, antimicrobial properties, and potential use as a pesticide highlight its versatility. Ongoing research continues to uncover new applications and mechanisms of action for this promising compound.
Mechanism of Action
The mechanism of action of 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Anthraquinone Compounds
Structural Modifications and Functional Group Effects
Substituent Position and Type
- 1,3,6-Trihydroxy-2-methylanthraquinone (Compound 6 in ): Differs by a methyl group at position 2 instead of the 3-methylbutyl group at position 8. Exhibits potent quinone reductase (QR)-inducing activity (CD = 0.56 µM), attributed to hydroxylation at positions 1, 3, and 4. The methyl group at position 2 slightly enhances lipophilicity but reduces steric hindrance compared to the bulkier 3-methylbutyl substituent . Key Difference: The 3-methylbutyl group in the target compound may improve membrane permeability but could reduce binding affinity to QR due to steric effects.
- Damnacanthal (1-Hydroxy-2-methoxy-3-formylanthraquinone): Contains a formyl group at position 3, methoxy at position 2, and hydroxyl at position 1. Demonstrates significant cytotoxicity against cancer cell lines (IC₅₀ < 10 µM), with the formyl group contributing to electrophilic reactivity and DNA intercalation .
Hydroxylation Patterns
- Chrysophanol (CHR) vs. Rhein (): CHR has a methyl group at position 3, while rhein substitutes this with a carboxyl group. Rhein shows enhanced solubility and ionizable properties, improving bioavailability in aqueous systems. The target compound’s 3-methylbutyl group may similarly enhance lipid solubility compared to CHR .
Antioxidant and Radical Scavenging
- 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone: Three hydroxyl groups enable radical scavenging via hydrogen donation. The 3-methylbutyl group may reduce aqueous solubility but enhance membrane penetration, as seen in lipid peroxidation inhibition assays .
- 9,10-Anthraquinone: Lacks hydroxyl groups, resulting in weaker antioxidant activity. Polar interactions with β-sheet structures in Aβ aggregation are less effective compared to hydroxylated derivatives .
Enzyme Modulation
- Acetylcholinesterase (AChE) Inhibition ():
- Xanthine Oxidase (XO) Inhibition (): Anthraquinones with electron-withdrawing groups (e.g., carbonyls) show higher XO inhibition. The target compound’s hydroxyl groups may act as hydrogen bond donors, but the lack of a conjugated carbonyl system could limit potency .
Physicochemical and Pharmacokinetic Properties
Solubility and Absorption
Deposition and Environmental Persistence ():
- Gas-phase deposition velocity (0.7 cm s⁻¹) for anthraquinones is influenced by substituent hydrophobicity. The 3-methylbutyl group may increase particle-phase partitioning, altering environmental mobility compared to polar analogues .
Biological Activity
1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its potential therapeutic applications, including antimalarial and antimicrobial properties, as well as its mechanisms of action. Through various studies, the compound's efficacy and safety profiles are evaluated.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features three hydroxyl groups and a branched alkyl chain, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing extracts from the marine sponge Callyspongia siphonella identified this anthraquinone as a metabolite with potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Extracts from Callyspongia siphonella |
| Escherichia coli | 64 µg/mL | Extracts from Callyspongia siphonella |
Antimalarial Activity
In vitro studies have shown that this anthraquinone exhibits antimalarial properties against Plasmodium falciparum. The compound was identified through a metabolomic analysis of actinomycetes cultured in various media. The results indicated that specific media enhanced the production of active metabolites, including this anthraquinone .
Table 2: Antimalarial Activity Data
The mechanisms underlying the biological activities of this compound involve several pathways:
Case Studies
One notable case involved the use of this compound in a study aimed at developing new antitubercular agents. Molecular docking studies indicated strong binding affinities to the target enzyme DNA gyrase B ( ). These findings support further exploration of this compound as a lead molecule in drug development.
Q & A
Q. Can covalent organic frameworks (COFs) incorporating this anthraquinone enhance zinc-ion battery performance?
- Methodological Answer : Anthraquinone-based COFs (e.g., TfDa-COF) exhibit 96.6 mAh g⁻¹ capacity at 0.1 A g⁻¹ and 98% retention over 10,000 cycles. The carbonyl group’s reversible enolization enables Zn²+ coordination, validated via ex-situ FTIR and DFT .
Contradictions and Considerations
- Toxicity Under UV Light : notes increased aquatic toxicity under UV due to photooxidation products, whereas attributes rapid biodegradation in soil. Researchers must contextualize test conditions (e.g., UV exposure, matrix type).
- Dose-Dependent Effects : Cytoprotective vs. apoptotic responses ( vs. 13) highlight the need for precise dose gradients and cell-line specificity in pharmacological studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
